Trithiolanes
Trithiolanes are a class of organic compounds characterized by the presence of three thiol (sulfur-hydrogen) groups in their structure, which can form hydrogen bonds and participate in various chemical reactions. These molecules exhibit diverse properties due to the unique arrangement of sulfur atoms and can be utilized in a wide range of applications such as catalysis, materials science, and drug discovery.
In catalytic processes, trithiolanes act as potent Lewis acid catalysts or nucleophilic reagents. They are often employed in the synthesis of complex organic molecules through ring-opening reactions, coupling reactions, and other transformational steps. Moreover, their thiol functionality enables them to interact with metal ions, making them useful in designing multifunctional materials.
Additionally, due to their unique chemical properties, trithiolanes find applications in drug design as potential bioactive compounds or prodrugs. They can be incorporated into molecular scaffolds to modulate pharmacological activities and improve therapeutic outcomes. The tunability of trithiolane structures allows for the optimization of drug candidates towards specific targets, enhancing their efficacy and selectivity.
Overall, trithiolanes represent a versatile class of compounds with promising potential in both academic research and industrial applications.

Structure | Nom chimique | CAS | Le MF |
---|---|---|---|
![]() |
3,5-Diisobutyl-1,2,4-trithiolane | 92900-67-9 | C10H20S3 |
![]() |
3,5-Dimethyl-1,2,4-trithiolane | 23654-92-4 | C4H8S3 |
![]() |
1,2,4-trithiolane 1-Soxide | 58966-91-9 | C2H4OS3 |
![]() |
3-Isopropyl-5-(2-methylpropyl)-1,2,4-trithiolane | 134281-11-1 | C9H18S3 |
![]() |
1,2,4-Trithiolane, 3-methyl-5-pentyl- | 101517-93-5 | C8H16S3 |
![]() |
1,2,4-Trithiolane, 3-ethyl-5-methyl-, cis- | 69098-45-9 | C5H10S3 |
![]() |
3-Ethyl-5-(2-methylpropyl)-1,2,4-trithiolane | 151261-43-7 | C8H16S3 |
![]() |
1,2,4-Trithiolane, 3,5-diethyl-, trans- | 38348-26-4 | C6H12S3 |
![]() |
1,2,4-Trithiolane, 3,5-diethyl-, cis- | 38348-25-3 | C6H12S3 |
![]() |
1,2,4-Trithiolane, 3-ethyl-5-methyl-, trans- | 69098-44-8 | C5H10S3 |
Littérature connexe
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Fournisseurs recommandés
-
Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
上海贤鼎生物科技有限公司Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
Produits recommandés